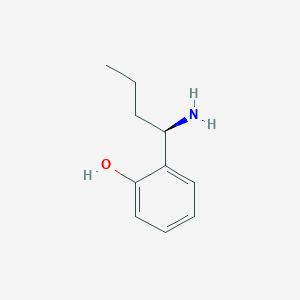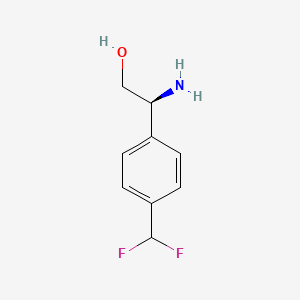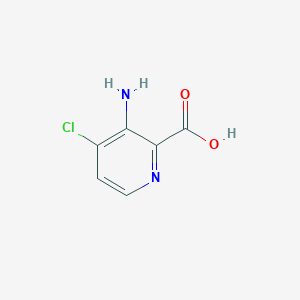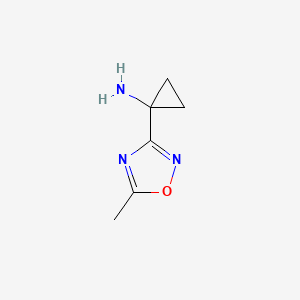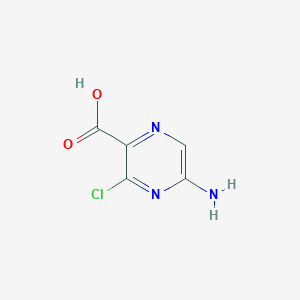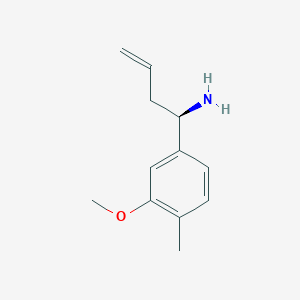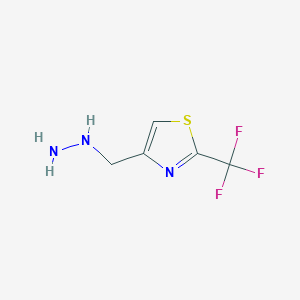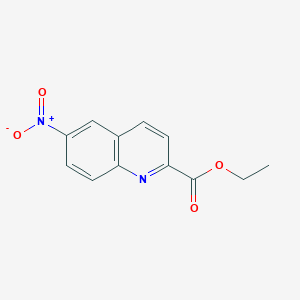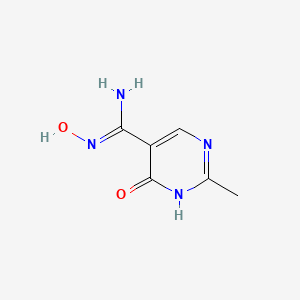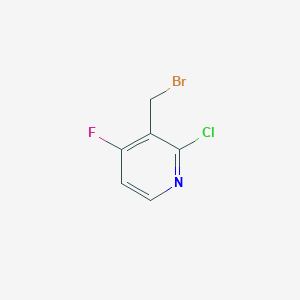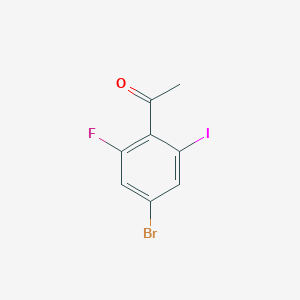
1-(4-Bromo-2-fluoro-6-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrFIO It is a white to off-white crystalline solid with a unique structure that includes bromine, fluorine, and iodine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and iodoethane.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Formation of various substituted phenyl ethanones.
Oxidation Reactions: Formation of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethanoic acid.
Reduction Reactions: Formation of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethanol.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one depends on its specific application
Electrophilic Aromatic Substitution: The halogen atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Addition: The ethanone group can undergo nucleophilic addition reactions with nucleophiles.
Coordination Chemistry: The compound can form coordination complexes with metal ions, which can be used in catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethan-1-one: Similar structure but lacks the iodine atom.
1-(4-Iodophenyl)ethan-1-one: Similar structure but lacks the bromine and fluorine atoms.
1-(4-Bromo-2-fluoro-6-chlorophenyl)ethan-1-one: Similar structure but has a chlorine atom instead of iodine.
Uniqueness
1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one is unique due to the presence of three different halogen atoms on the phenyl ring, which can impart distinct reactivity and properties compared to other similar compounds. This unique combination of halogens can be exploited in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H5BrFIO |
|---|---|
Poids moléculaire |
342.93 g/mol |
Nom IUPAC |
1-(4-bromo-2-fluoro-6-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 |
Clé InChI |
NIRQJWGFUUXXCK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1I)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
